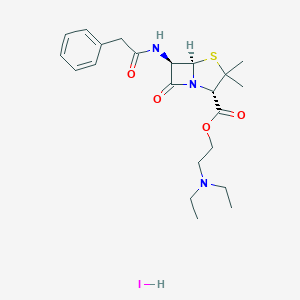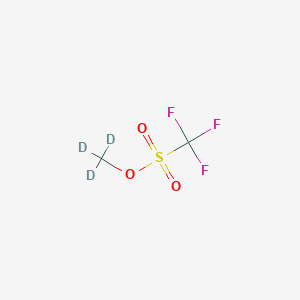![molecular formula C10H18O2 B121435 (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane CAS No. 151750-30-0](/img/structure/B121435.png)
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane, also known as DEBH, is a bicyclic compound that has gained attention in the scientific community due to its potential applications in various fields. DEBH is a chiral compound that is synthesized through a specific method, which will be discussed in This paper will provide an overview of DEBH, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is not fully understood. However, it is believed that (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane interacts with specific receptors or enzymes in the body, which leads to its biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been shown to have various biochemical and physiological effects. In vitro studies have shown that (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane can inhibit the growth of cancer cells and bacteria. Additionally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been shown to have anti-inflammatory and analgesic effects. In vivo studies have shown that (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane can improve cognitive function and reduce anxiety-like behavior in mice.
Avantages Et Limitations Des Expériences En Laboratoire
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has several advantages for use in lab experiments. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is a stable compound that can be easily synthesized and purified. Additionally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is a chiral compound, which allows for the study of chiral effects in various fields. However, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has some limitations for use in lab experiments. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is a relatively new compound, and its mechanism of action is not fully understood. Additionally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has not been extensively studied in humans, which limits its potential applications in medicine.
Orientations Futures
There are several future directions for research on (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane. First, further studies are needed to understand the mechanism of action of (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane. Additionally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane could be further investigated for its potential applications in drug delivery and as a scaffold for the design of new drugs. Furthermore, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane could be studied for its potential use as a ligand in asymmetric catalysis. Finally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane could be investigated for its potential applications in material science for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is a bicyclic compound that has gained attention in the scientific community due to its potential applications in various fields. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is synthesized through a specific method, and its (1S,2R,4S,5R) stereoisomer is the most commonly used form in scientific research. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been studied for its potential applications in organic chemistry, medicinal chemistry, and material science. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has various biochemical and physiological effects, including anti-inflammatory and analgesic effects. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane, including further studies on its mechanism of action and potential applications in drug delivery, asymmetric catalysis, and material science.
Méthodes De Synthèse
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is synthesized through a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and ethoxyvinylketene acetal. The reaction produces a mixture of stereoisomers, which are then separated through column chromatography. The (1S,2R,4S,5R) stereoisomer is the most commonly used form of (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane in scientific research.
Applications De Recherche Scientifique
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been studied for its potential applications in various fields, including organic chemistry, medicinal chemistry, and material science. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been used as a chiral auxiliary in organic synthesis, which allows for the efficient synthesis of chiral compounds. Additionally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been investigated for its potential use as a ligand in asymmetric catalysis. In medicinal chemistry, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been studied for its potential as a drug delivery system and as a scaffold for the design of new drugs. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has also been used in material science for the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
151750-30-0 |
|---|---|
Nom du produit |
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane |
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H18O2/c1-3-11-9-6-10(12-4-2)8-5-7(8)9/h7-10H,3-6H2,1-2H3/t7-,8+,9+,10- |
Clé InChI |
NBXOWSNUZMERBJ-FIRGSJFUSA-N |
SMILES isomérique |
CCO[C@H]1C[C@H]([C@@H]2[C@H]1C2)OCC |
SMILES |
CCOC1CC(C2C1C2)OCC |
SMILES canonique |
CCOC1CC(C2C1C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



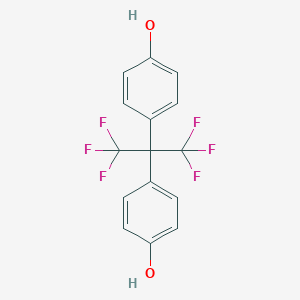
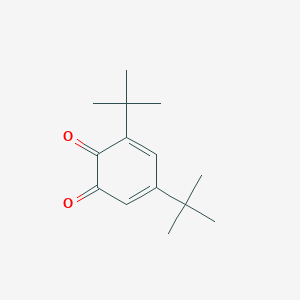

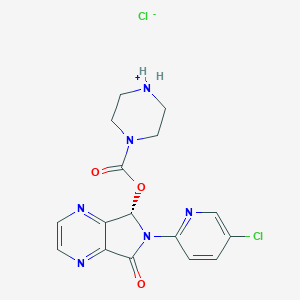

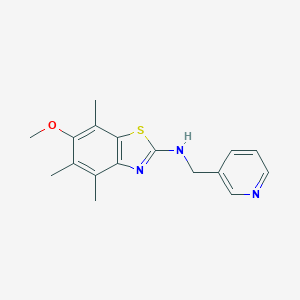
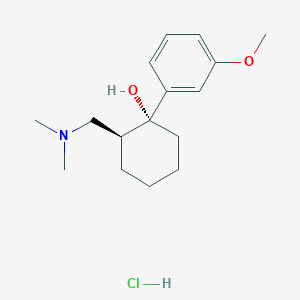
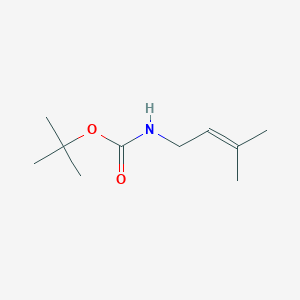
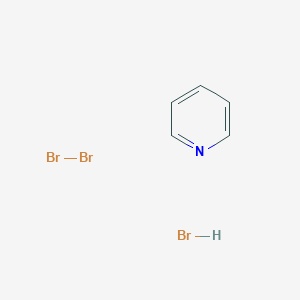

![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)
